molecular formula C13H16FNO B7511178 N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide

N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide

Cat. No. B7511178
M. Wt: 221.27 g/mol
InChI Key: FYXIERUJXFGBBN-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as FCPC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FCPC belongs to a class of compounds known as cyclobutane carboxamides, which have been found to possess a variety of biological activities. In

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various biological pathways. In neuroscience, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in protecting neurons from oxidative stress and inflammation. In cancer research, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to induce apoptosis by activating the p53 pathway, which is involved in regulating cell cycle and DNA repair.
Biochemical and Physiological Effects:
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have various biochemical and physiological effects, depending on its application. In neuroscience, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to protect neurons from oxidative stress and excitotoxicity, reduce inflammation, and improve cognitive function. In cancer research, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In drug discovery, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been used as a lead compound for the development of novel drugs targeting various biological pathways.

Advantages and Limitations for Lab Experiments

N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications in various scientific research fields, and its ability to modulate various biological pathways. However, one limitation of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. In neuroscience, further studies are needed to fully understand the mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to explore the potential of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide as a cancer therapy and to identify the molecular targets of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide in cancer cells. In drug discovery, further studies are needed to optimize the structure of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide and to develop more potent and selective compounds based on N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. Overall, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has great potential for the development of novel therapeutics in various scientific research fields.

Synthesis Methods

The synthesis of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with cyclobutanecarboxylic acid, followed by N-methylation using dimethyl sulfate. The resulting product is then purified through column chromatography to obtain N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide in high yield and purity.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In drug discovery, N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been used as a lead compound for the development of novel drugs targeting various biological pathways.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-15(13(16)11-5-3-6-11)9-10-4-2-7-12(14)8-10/h2,4,7-8,11H,3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXIERUJXFGBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide

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